5-Amino-2-(difluoromethoxy)benzoic acid hydrochloride
Overview
Description
5-Amino-2-(difluoromethoxy)benzoic acid hydrochloride, also known as DFMA, is a crystalline organic compound that belongs to the family of benzoic acid derivatives. It has a molecular weight of 239.61 . The compound is in powder form and is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H7F2NO3.ClH/c9-8(10)14-6-2-1-4(11)3-5(6)7(12)13;/h1-3,8H,11H2,(H,12,13);1H
. This code provides a specific representation of the molecule’s structure. Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Scientific Research Applications
Fluorescence Probes Development
5-Amino-2-(difluoromethoxy)benzoic acid hydrochloride is related to compounds used in developing novel fluorescence probes. For example, 2-[6-(4′-amino)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (APF) has been synthesized for detecting highly reactive oxygen species (hROS) such as hydroxyl radical and reactive intermediates of peroxidase. These compounds have applications in studying the roles of hROS in various biological and chemical contexts (Setsukinai et al., 2003).
Electrochemical Behavior and Reduction
The electrochemical behavior of compounds related to this compound has been studied. For example, the electrochemical reduction of benzoic acid derivatives shows significant impacts based on the position of the substituent and the pH of the solution, suggesting potential applications in chemical synthesis and analysis (Mandić et al., 2004).
Biosynthesis in Natural Products
3-Amino-5-hydroxy benzoic acid (3,5-AHBA), closely related to this compound, is a precursor for a large group of natural products. This includes the family of naphthalenic and benzenic ansamycins and mitomycins, suggesting its role in biosynthetic pathways for producing various biologically active compounds (Kang, Shen, & Bai, 2012).
Development of Antimicrobial Agents
Derivatives of benzoic acid, akin to this compound, have been studied for their antimicrobial properties. New thioureides derived from benzoic acid have shown specific antimicrobial activities, indicating the potential for developing new antimicrobial agents (Limban et al., 2008).
Inhibitors in Pharmacological Applications
Compounds structurally related to this compound have been explored as potent inhibitors in pharmacological research. For instance, 2-substituted 5-hydroxyindole-3-carboxylates have been identified as efficient inhibitors of human 5-lipoxygenase, suggesting their potential in treating inflammatory conditions (Karg et al., 2009).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations to avoid breathing dust, wash thoroughly after handling, and wear protective gloves/eye protection .
Properties
IUPAC Name |
5-amino-2-(difluoromethoxy)benzoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO3.ClH/c9-8(10)14-6-2-1-4(11)3-5(6)7(12)13;/h1-3,8H,11H2,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLLJVLCLLWGPKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C(=O)O)OC(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.